molecular formula C12H32HfO4 B3116514 Tetraisopropoxyhafnium CAS No. 2171-99-5

Tetraisopropoxyhafnium

Cat. No. B3116514
CAS RN: 2171-99-5
M. Wt: 418.87 g/mol
InChI Key: HMKGKDSPHSNMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetraisopropoxyhafnium involves the use of Ni-metallated porphyrin-based tetraphosphonic acid (Ni-tetra(4-phosphonophenyl)porphyrin, Ni-H8TPPP). This compound is used for the synthesis of highly porous metal phosphonates containing the tetravalent cations Zr4+ and Hf4+ . Another method involves the synthesis of Zirconium (IV) and Hafnium (IV) isopropoxide and tert-butoxide .


Molecular Structure Analysis

The molecular structure of Tetraisopropoxyhafnium is represented by the formula Hf(C3H7O)4 . The structure determination of small molecule compounds can be done using techniques like electron diffraction tomography for structure solution and powder X-ray diffraction data for the structure refinement .


Chemical Reactions Analysis

The chemical reactions involving Tetraisopropoxyhafnium are complex and involve multiple steps. For instance, the Ni-metallated porphyrin-based tetraphosphonic acid (Ni-tetra(4-phosphonophenyl)porphyrin, Ni-H8TPPP) was used for the synthesis of highly porous metal phosphonates containing the tetravalent cations Zr4+ and Hf4+ .

Scientific Research Applications

Thermoelectric Materials

Tetraisopropoxyhafnium plays a significant role in the development of high-efficiency thermoelectric materials. These materials are crucial for power-generation devices designed to convert waste heat into electrical energy and for solid-state refrigeration devices. The advancement of thermoelectric materials aims to reduce dependence on fossil fuels and decrease greenhouse gas emissions by harnessing alternative energy technologies. Novel applications of thermoelectric materials include biothermal batteries for powering heart pacemakers, enhanced performance of optoelectronics coupled with solid-state thermoelectric cooling, and power generation for deep-space probes via radioisotope thermoelectric generators. The exploration of various systems of potential thermoelectric materials, ranging from thin-film superlattice materials to large single-crystal or polycrystalline bulk materials, highlights the diverse applications and the importance of solid-state crystal chemistry in developing new thermoelectric materials (Tritt & Subramanian, 2006).

Nanocomposite Materials

The structural influence of hafnium alkoxysiloxane precursors on the morphology of nanocomposites based on polyaryleneetherketone reveals the potential of tetraisopropoxyhafnium in creating uniform distribution of spherical particles in the disperse phase. This uniformity is achieved through the sol-gel method, characterizing the nanocomposites with enhanced physical properties. The activity of alkoxy groups in hafnium alkoxysiloxane precursors significantly impacts the hydrolysis and condensation reactions, determining the morphology of filled polymer films and the size and shape of particles forming in polymer in situ (Andropova et al., 2017).

Atomic Layer Deposition (ALD)

Tetraisopropoxyhafnium is utilized as a precursor for the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films. These films are critical for semiconductor applications, offering stoichiometric and crystalline layers with uniform morphology at temperatures as low as 250 degrees Celsius. The development of HfO2 thin films using tetraisopropoxyhafnium demonstrates the compound's utility in producing high-quality dielectric materials for electronic devices (Pothiraja et al., 2009).

Radioisotope Cancer Therapy

Innovative research has explored the use of nanoscale coordination polymers composed of hafnium and porphyrin structures for radioisotope cancer therapy. These studies highlight the potential of hafnium-based materials in medical applications, particularly in enhancing the therapeutic function of nontherapeutic isotopes through radiosensitization. Such advancements offer promising avenues for highly effective cancer treatments with reduced side effects (Chao et al., 2018).

Safety And Hazards

The safety and hazards associated with Tetraisopropoxyhafnium are not explicitly mentioned in the search results. It’s important to refer to the safety data sheet of the specific compound for detailed information .

properties

IUPAC Name

hafnium;propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8O.Hf/c4*1-3(2)4;/h4*3-4H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKGKDSPHSNMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Hf]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32HfO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraisopropoxyhafnium

CAS RN

2171-99-5
Record name Hafnium isopropoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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